molecular formula C15H18O4 B078437 Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl- CAS No. 13475-09-7

Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-

Cat. No. B078437
CAS RN: 13475-09-7
M. Wt: 262.3 g/mol
InChI Key: XBBBJUHEVOLRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, is a naturally occurring compound that has been found to possess a wide range of biological activities. The compound belongs to the class of organic compounds known as chromones and has been the subject of extensive research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.

Biochemical And Physiological Effects

Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, has been found to possess several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, in lab experiments is its relatively low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-. One area of interest is the development of new drugs based on the compound. Another area of interest is the elucidation of the compound's mechanism of action. Additionally, further research is needed to explore the potential therapeutic applications of Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, in the treatment of various diseases.

Synthesis Methods

The synthesis of Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, can be achieved using various methods. One of the most common methods involves the condensation of salicylaldehyde and acetone in the presence of a base such as potassium hydroxide. The resulting product can then be isolated and purified using standard techniques such as column chromatography.

Scientific Research Applications

Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-, has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to possess a wide range of biological activities including anti-inflammatory, antioxidant, and antitumor properties. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

13475-09-7

Product Name

Chromone, 5,7-dihydroxy-8-isopentyl-2-methyl-

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

5,7-dihydroxy-2-methyl-8-(3-methylbutyl)chromen-4-one

InChI

InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13(18)14-12(17)6-9(3)19-15(10)14/h6-8,16,18H,4-5H2,1-3H3

InChI Key

XBBBJUHEVOLRKC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)CCC(C)C)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)CCC(C)C)O)O

Origin of Product

United States

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